
(Z)-1-Acetyl-3-benzylidenepiperazine-2,5-dione
描述
(Z)-1-Acetyl-3-benzylidenepiperazine-2,5-dione is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes an acetyl group, a benzylidene moiety, and a piperazine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-Acetyl-3-benzylidenepiperazine-2,5-dione typically involves the condensation of 1-acetylpiperazine-2,5-dione with benzaldehyde under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires a catalyst like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, to form corresponding oxidized derivatives.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the piperazine ring.
Substitution: It can participate in nucleophilic substitution reactions where the benzylidene moiety can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as amines, thiols, or halides; often in the presence of a base like triethylamine or pyridine.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced piperazine derivatives with hydrogenated rings.
Substitution: Substituted piperazine derivatives with new functional groups replacing the benzylidene moiety.
科学研究应用
Chemistry: (Z)-1-Acetyl-3-benzylidenepiperazine-2,5-dione is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential pharmacological activities. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, although further research is needed to fully understand its biological effects.
Medicine: The compound’s potential therapeutic properties are being explored in medicinal chemistry. Researchers are investigating its use as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-value products.
作用机制
The mechanism of action of (Z)-1-Acetyl-3-benzylidenepiperazine-2,5-dione is not fully elucidated, but it is believed to interact with specific molecular targets in biological systems. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved in its biological activity are still under investigation, and further studies are required to determine its precise mechanism of action.
相似化合物的比较
1-Acetylpiperazine-2,5-dione: A precursor in the synthesis of (Z)-1-Acetyl-3-benzylidenepiperazine-2,5-dione.
Benzylidenepiperazine derivatives: Compounds with similar structural features but different substituents on the piperazine ring or benzylidene moiety.
Uniqueness: this compound stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential pharmacological activities make it a compound of significant interest in scientific research.
属性
IUPAC Name |
(3Z)-1-acetyl-3-benzylidenepiperazine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-9(16)15-8-12(17)14-11(13(15)18)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,17)/b11-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCOATFQVUUHFN-XFFZJAGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(=O)NC(=CC2=CC=CC=C2)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC(=O)N/C(=C\C2=CC=CC=C2)/C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

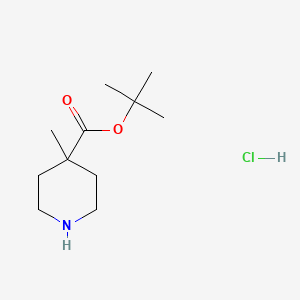
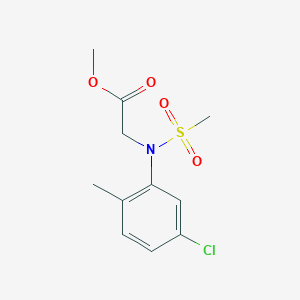
![(E)-N-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}hydroxylamine](/img/structure/B2744328.png)
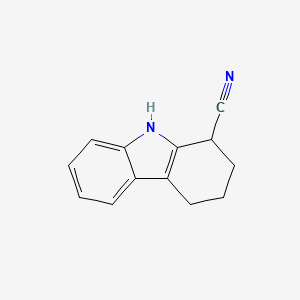
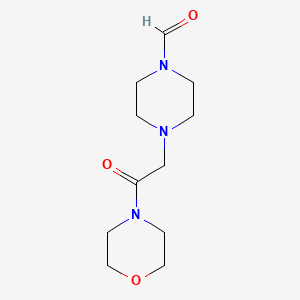
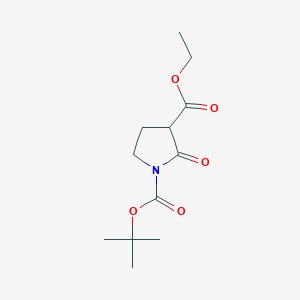
![7-chloro-2-(2,4-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B2744332.png)
![N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2744333.png)
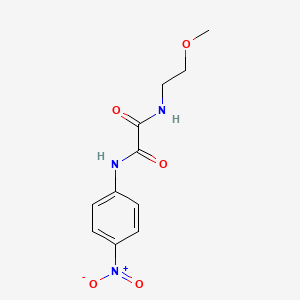

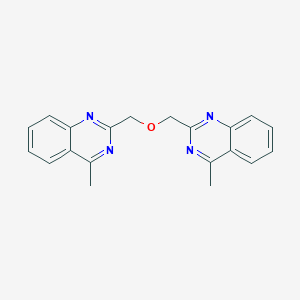
![6-Tert-butyl-2-{1-[2-(2-chlorophenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2744340.png)
![N'-(4-ethoxyphenyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2744341.png)
